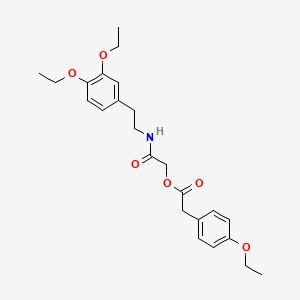

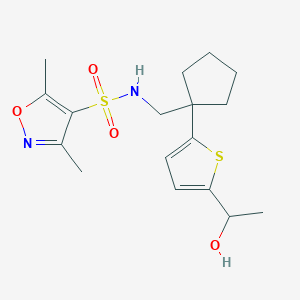

2-((3,4-二乙氧基苯乙基)氨基)-2-氧代乙基 2-(4-乙氧基苯基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate

Synthesis Analysis The synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is reported to be straightforward and efficient. The process involves the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by a selective reduction of the nitro group. This reduction is achieved using NH4Cl/Fe without the need for nascent hydrogen or complex reaction conditions, resulting in very pure crystals of the target synthon .

Molecular Structure Analysis The molecular structure of the synthesized compound was thoroughly characterized using various spectroscopic techniques, including 1HNMR, 13CNMR, COSY, and NOESY NMR spectroscopy, complemented by elemental analysis. X-ray single crystal structure determination further confirmed the structure, revealing that the compound crystallizes in the triclinic crystal system with specific unit cell parameters. The molecular packing is influenced significantly by cooperative non-covalent interactions such as H…H, H…C, and O…H .

Chemical Reactions Analysis The study does not directly discuss the chemical reactions of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate. However, the synthesis of related compounds and their intermediates suggests potential reactivity that could be extrapolated to the compound . For instance, the use of NH4Cl/Fe for the reduction step indicates a potential for similar reductive transformations in related chemical structures .

Physical and Chemical Properties Analysis The physical properties of the synthesized compound include its crystalline form and the dimensions of its unit cell. The chemical properties are inferred from spectroscopic data and quantum chemical parameters computed based on DFT calculations. The UV/Vis spectra of the compound exhibit two bands, which are assigned to electronic transitions between molecular orbitals as calculated by TD-DFT methods .

Transformations of Diethyl 2-[(Dimethylamino)Methylene]-3-Oxopentanedioate

Synthesis Analysis The paper describes the synthesis of various substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates starting from diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate. This compound is prepared from acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA) and then transformed into several intermediates without isolation by treatment with different reagents such as guanidine hydrochloride, DMFDMA, ammonia, primary amines, hydrazine, or hydroxylamine .

Molecular Structure Analysis The paper does not provide detailed molecular structure analysis of the specific compound 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate. However, the transformations and subsequent cyclization of intermediates into the final pyridopyrimidine derivatives suggest a complex molecular structure that could be related to the compound of interest .

Chemical Reactions Analysis The chemical reactions described involve the transformation of intermediates through various reagents, leading to cyclization into the final pyridopyrimidine derivatives. These reactions demonstrate the compound's reactivity and potential for forming diverse structures through different chemical treatments .

Physical and Chemical Properties Analysis While the paper does not discuss the physical and chemical properties of 2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, the described synthesis and transformations of related compounds provide insights into the reactivity and potential properties of similar compounds. The ability to undergo transformation and cyclization indicates a level of chemical stability and reactivity that is significant for the synthesis of complex molecules .

科学研究应用

合成和结构分析

合成和晶体结构: 通过缩合和环化反应合成的 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基]乙酸乙酯对癌细胞增殖表现出明显的抑制作用 (Liu 等人,2018)。

脂肽衍生物的晶体结构: 合成了一种脂肽衍生物,2-(2-甲氧基-2-氧代乙基)苯基 2-(3,4-二甲氧基苯基)乙酸酯,并通过 X 射线单晶衍射进行了分析。这项研究提供了对其分子结构的见解 (Lv 等人,2009)。

抗菌特性

- 抗菌活性: 合成了包括 2-((3,4-二乙氧基苯乙基)氨基)-2-氧代乙基 2-(4-乙氧基苯基)乙酸酯衍生物在内的新型脂肽,并对其抗菌活性进行了测试,显示出对各种细菌菌株的有效性。该研究有助于理解抗菌剂中的构效关系 (Lv 等人,2009)。

溶解度和热力学

在混合溶剂中的溶解度: 研究了类似化合物,如 5-氨基-4-氰基-3-(2-乙氧基-2-氧代乙基)-2-噻吩甲酸乙酯在各种溶剂混合物中的溶解度,为纯化工艺提供了有价值的数据 (Li 等人,2016)。

溶液热力学: 扩大了类似于 5-氨基-4-氰基-3-(2-乙氧基-2-氧代乙基)-2-噻吩甲酸乙酯在有机溶剂中的溶解度和热力学知识,为理论和结晶研究提供了见解 (Han 等人,2016)。

生物医学应用

- 双功能配体: 对 N, N-双[2-[双[2-(1, 1-二甲基乙氧基)-2-氧代乙基]氨基]乙基]-L-谷氨酸 1-(1, 1-二甲基乙基) 酯的研究表明,具有结构相似性的化合物在创建用于金属离子络合的螯合亚基方面具有潜力,在生物医学应用中很有用 (Anelli 等人,1999)。

材料科学

- 荧光染料: 对与 2-((3,4-二乙氧基苯乙基)氨基)-2-氧代乙基 2-(4-乙氧基苯基)乙酸酯在结构上相关的化合物,如氨基乙烯的研究已用于开发荧光染料,这与材料科学和织物处理有关 (Rangnekar & Rajadhyaksha, 1987)。

化学

- 吡喃-2-酮的合成子: 对与所询问的化合物相似的 4-乙氧基亚甲基-2-苯基-5(4H)-噁唑啉的研究为吡喃-2-酮的合成提供了见解,促进了有机化学的发展 (Kočevar 等人,1992)。

量子化学

- 缓蚀剂效率: 对 2-(4-(2-乙氧基-2-氧代乙基)-2-对甲苯基喹喔啉-1(4 H )-基)乙酸乙酯(一种喹喔啉衍生物)进行的量子化学研究将分子结构与酸性环境中对铜腐蚀的抑制效率联系起来 (Zarrouk 等人,2014)。

生物化学

- 与 N-乙酰半胱氨酸的反应: 一项研究重点关注 N-乙酰半胱氨酸与类似于 2-((3,4-二乙氧基苯乙基)氨基)-2-氧代乙基 2-(4-乙氧基苯基)乙酸酯的 4-乙氧基苯胺代谢产物的反应,揭示了此类反应的生物化学见解 (Lindqvist 等人,1991)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-4-28-20-10-7-18(8-11-20)16-24(27)31-17-23(26)25-14-13-19-9-12-21(29-5-2)22(15-19)30-6-3/h7-12,15H,4-6,13-14,16-17H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNQEFGDJHFBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-Diethoxyphenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

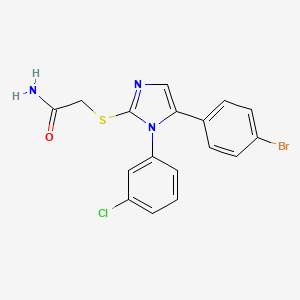

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(thiophen-3-yl)formamido]acetamide](/img/structure/B3009318.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)